molecular formula C9H12N2O3 B1470178 1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1519392-21-2

1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470178
CAS No.: 1519392-21-2
M. Wt: 196.2 g/mol
InChI Key: SILZIQJKIJZFKH-UHFFFAOYSA-N
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Description

1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid is a pyrrole-based chemical compound with the CAS Registry Number 1519392-21-2 . Its molecular formula is C9H12N2O3, and it has a molecular weight of 196.20 g/mol . The compound features a pyrrole ring, a carboxylic acid moiety, and an ethylcarbamoyl methyl substituent, making it a potential building block for the synthesis of more complex molecules in medicinal chemistry and materials science . As a specialized reagent, it is intended for research applications in a controlled laboratory environment only. This product is offered "As-Is" for early discovery research. Researchers are responsible for confirming product identity and/or purity to ensure it meets their specific experimental requirements.

Properties

IUPAC Name

1-[2-(ethylamino)-2-oxoethyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-10-8(12)6-11-4-3-7(5-11)9(13)14/h3-5H,2,6H2,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILZIQJKIJZFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(Ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with ethyl isocyanate, followed by carboxylation. This method has been optimized to yield high purity and yield, facilitating further biological evaluations.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, in a study involving various pyrrole derivatives, compounds with similar structural motifs showed IC50 values as low as 0.32 μM against non-small cell lung cancer (A549) cell lines. The presence of a carbamoyl group was noted to enhance the antitumor activity by improving solubility and bioavailability .

Table 1: Antitumor Activity of Related Pyrrole Compounds

CompoundCell LineIC50 (μM)
Compound AA5490.32
Compound BKB0.67
Compound CK1111.19
Compound DNCI-H4601.22

Antimicrobial Activity

In addition to antitumor effects, the compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicated that derivatives of pyrrole with ethylcarbamoyl substitutions exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound EStaphylococcus aureus16 μg/mL
Compound FEscherichia coli32 μg/mL
Compound GPseudomonas aeruginosa64 μg/mL

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrrole ring significantly influence biological activity. For instance, the introduction of various substituents at the C-4 position has been correlated with enhanced antitumor efficacy. The presence of hydrophilic groups appears to improve solubility and cellular uptake, thus increasing overall potency .

Case Studies

A notable case study involved the evaluation of a series of pyrrole derivatives in a preclinical setting where they were tested against multiple cancer cell lines. The results indicated that compounds featuring an ethylcarbamoyl group consistently outperformed others lacking this modification in terms of cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Pyrrole derivatives, including 1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

    Table 1: Antimicrobial Activity of Pyrrole Derivatives
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus< 0.5 μg/mL
    Escherichia coli< 0.5 μg/mL
    Candida albicans< 0.5 μg/mL
  • Anti-inflammatory Properties : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that pyrrole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrrole derivatives against both Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could enhance the efficacy of these compounds, suggesting potential for developing new antibiotics.

Case Study on Anti-TB Activity : Research demonstrated that certain pyrrole-based compounds showed significant activity against drug-resistant strains of tuberculosis (TB). This highlights the potential of these compounds in addressing antibiotic resistance in TB treatment.

Comparison with Similar Compounds

Key Observations:

  • Biological Activity : Arylmethyl derivatives () exhibit antibacterial activity, suggesting that bulkier substituents may enhance target engagement. The target’s ethylcarbamoyl group, being smaller than aryl groups, might reduce steric hindrance while retaining moderate activity .

Pharmacological Analogues

Compounds such as 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid () and 1-ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid () highlight the importance of carbamoyl and alkyl groups in modulating receptor binding. For example:

  • Pyrrole-3-carboxylic acid derivatives with benzyl substituents (e.g., 41 in ) show CB2 receptor antagonism (ESIMS m/z: 392.2) .
  • The target’s ethylcarbamoylmethyl group may mimic benzyl moieties in receptor interactions but with altered pharmacokinetics due to reduced hydrophobicity .

Preparation Methods

Continuous Flow One-Step Synthesis via Hantzsch Pyrrole Synthesis and In Situ Hydrolysis

A state-of-the-art method employs a continuous flow microreactor system that integrates the Hantzsch pyrrole synthesis with in situ hydrolysis of tert-butyl esters to directly produce pyrrole-3-carboxylic acids in a single step. This approach was reported by Herath and Cosford (2010) and represents a major advancement in efficient pyrrole synthesis.

  • Starting Materials : The process uses tert-butyl acetoacetate derivatives, primary amines, and α-bromoketones as starting materials.
  • Reaction Mechanism : The Hantzsch reaction forms N-substituted pyrroles by condensing β-ketoesters, amines, and α-haloketones.
  • In Situ Hydrolysis : The tert-butyl ester group is hydrolyzed in situ by hydrobromic acid (HBr) generated as a byproduct during the Hantzsch reaction, converting the ester to the free carboxylic acid without isolation of intermediates.
  • Reaction Conditions : The reaction is performed in a microreactor at elevated temperatures (around 200 °C) and pressures (~5 bar) using bases like N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
  • Advantages : This method is highly efficient, atom economical, environmentally friendly, and enables rapid synthesis with high purity and minimal byproducts. It is particularly suitable for library synthesis and scale-up.

Batch Methods (Classical Approaches)

Traditional batch methods include:

  • Hantzsch Pyrrole Synthesis : Reaction of β-ketoesters with primary amines and α-haloketones in a stepwise manner, often requiring isolation of intermediates.
  • Paal-Knorr and Knorr Syntheses : Cyclization reactions of 1,4-dicarbonyl compounds or β-ketoesters with amines to form pyrroles.
  • Post-synthetic Modification : Introduction of the ethylcarbamoylmethyl substituent typically involves alkylation or acylation reactions on the pyrrole nitrogen after ring formation.

These batch methods tend to be less efficient and more time-consuming compared to continuous flow techniques.

Detailed Reaction Conditions and Findings from Continuous Flow Synthesis

Parameter Description/Value
Starting materials tert-Butyl acetoacetate, ethylamine, α-bromoacetophenone (or analogs)
Base N,N-Diisopropylethylamine (DIPEA), 1 equiv
Solvent Dimethylformamide (DMF)
Temperature 200 °C
Pressure 5.0 bar
Reaction time ~8 minutes
Concentration 0.5 M solutions of reagents
Product Pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters
Yield (typical) 78–82% for various β-ketoesters (Me, Et, Bn esters); lower for tBu ester (7%) due to incomplete hydrolysis
  • The continuous flow system allows the reaction to reach completion rapidly, with full conversion of α-bromoketones to pyrrole derivatives within minutes.
  • The HBr generated neutralizes DIPEA and simultaneously hydrolyzes the tert-butyl ester to the carboxylic acid.
  • The method tolerates a variety of β-ketoesters, enabling structural diversity.

Summary Table of β-Ketoester Scope in Continuous Flow Pyrrole Synthesis

Entry β-Ketoester R Group Yield (%)
1 Methyl (Me) 82
2 Ethyl (Et) 81
3 Benzyl (Bn) 78
4 tert-Butyl (tBu) 7

Note: The low yield for tert-butyl ester is due to incomplete hydrolysis under the tested conditions; however, the continuous flow system allows for condition optimization to improve this step.

Research Findings and Advantages

  • The continuous flow synthesis method is a breakthrough for the efficient preparation of pyrrole-3-carboxylic acids, including functionalized derivatives like this compound.
  • The integration of reaction and hydrolysis steps in a single microreactor reduces time, waste, and purification steps.
  • This method supports rapid generation of compound libraries for drug discovery.
  • It offers scalable and reproducible synthesis with high atom economy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for 1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid?

  • Answer : The compound is typically synthesized via coupling reactions, such as amide bond formation between pyrrole-3-carboxylic acid derivatives and ethylcarbamoyl-methyl intermediates. Key steps include activating the carboxylic acid group (e.g., using carbodiimides) and optimizing reaction solvents (e.g., DMF or THF). Characterization relies on ¹H NMR (to confirm substitution patterns and purity) and Electrospray Ionization Mass Spectrometry (ESIMS) for molecular weight validation. For example, ESIMS data (e.g., m/z 307.34 [M+1]) align with theoretical calculations .

Q. Which analytical methods are critical for confirming structural integrity and purity?

  • Answer : Multi-technique validation is essential:

  • ¹H NMR : Identifies proton environments (e.g., pyrrole ring protons at δ 6.3–7.5 ppm and ethylcarbamoyl methylene at δ 3.8–4.2 ppm) .
  • HPLC : Quantifies purity (e.g., >95% purity thresholds) and detects impurities .
  • ESIMS : Confirms molecular ion peaks and fragmentation patterns .

Q. How do researchers address solubility challenges in biological assays for this compound?

  • Answer : Solubility is often enhanced using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (e.g., sodium bicarbonate buffer for carboxylate salt formation). Dynamic Light Scattering (DLS) can monitor aggregation in aqueous solutions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, while machine learning models analyze reaction parameters (temperature, solvent polarity) to maximize yield. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing optimization time by 40–60% .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. ESIMS)?

  • Answer : Contradictions may arise from impurities or tautomeric forms. Mitigation steps include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric species.
  • Recrystallization/Purification : Eliminates by-products (e.g., column chromatography with silica gel or reverse-phase HPLC) .

Q. How does factorial design improve yield in multi-step synthesis?

  • Answer : Factorial design systematically tests variables (e.g., molar ratios, temperature, catalyst loading). For example, a 2³ factorial experiment (varying reaction time, solvent, and coupling agent) identified optimal conditions (24-hour reflux in THF with EDC·HCl), achieving 78% yield compared to 28% in unoptimized protocols .

Q. What role does this compound play in medicinal chemistry target discovery?

  • Answer : Its pyrrole-carboxylic acid scaffold serves as a core for designing kinase inhibitors or GPCR modulators. Derivatives are functionalized at the ethylcarbamoyl group (e.g., introducing fluorinated substituents) to enhance binding affinity, as seen in analogs with IC₅₀ values <100 nM in kinase assays .

Methodological Considerations

  • Data Interpretation : Cross-reference NMR shifts with computational chemical shifts (e.g., using ACD/Labs or ChemDraw predictions) to validate assignments .
  • Reaction Monitoring : Employ LC-MS for real-time tracking of intermediate formation and side reactions .
  • Ethical Reporting : Disclose incomplete characterization (e.g., "used without further purification") to ensure reproducibility in publications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

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